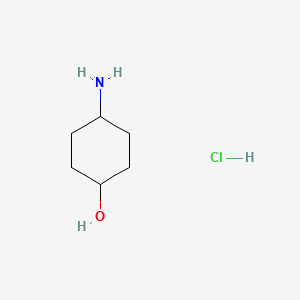

trans-4-Aminocyclohexanol hydrochloride

Description

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The primary significance of trans-4-Aminocyclohexanol (B47343) hydrochloride lies in its role as a versatile synthetic intermediate or building block. nordmann.globalsmolecule.com Its structure contains two reactive functional groups—an amine and a hydroxyl group—which can be selectively modified to create more complex molecules. This bifunctionality allows it to be a starting point for a diverse range of chemical products.

Researchers have utilized this compound in various synthetic applications, including:

The preparation of N-substituted 7-azabicyclo[2.2.1]heptanes through a process of transannular nucleophilic displacement. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of N-substituted cyclohex-3-enamines, which are valuable intermediates in medicinal chemistry. thieme-connect.com

The creation of benzoxazines, which are monomers required for producing advanced materials like polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Its use as a monomer in the synthesis of polymers for medical devices. biosynth.com

Serving as a crucial intermediate in the development of kinase inhibitors, such as those targeting c-Met, for potential therapeutic applications. google.com

Its incorporation into the design and synthesis of probes for heat shock protein 90 (Hsp90) and analogues of the integrated stress response inhibitor (ISRIB). nih.govnottingham.ac.uk

The compound's utility spans from foundational organic synthesis to the development of complex molecules in medicinal chemistry and materials science. guidechem.com

Table 1: Selected Synthetic Applications of trans-4-Aminocyclohexanol Hydrochloride

| Resulting Compound/Material Class | Field of Application | Reference |

|---|---|---|

| N-substituted 7-azabicyclo[2.2.1]heptanes | Medicinal Chemistry | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| N-substituted cyclohex-3-enamines | Medicinal Chemistry | thieme-connect.com |

| Polybenzoxazine-silica nanocomposites | Materials Science | sigmaaldrich.comsigmaaldrich.com |

| Kinase (c-Met) Inhibitors | Pharmaceutical Research | google.com |

| Hsp90 Probes | Chemical Biology | nih.gov |

Historical Context and Evolution of Research on Cyclohexanol (B46403) Derivatives

The study of cyclohexanol derivatives is intrinsically linked to the historical development of conformational analysis in organic chemistry. Early theories, such as Baeyer's strain theory, incorrectly assumed that cyclic molecules were planar. slideshare.net This would imply significant angle strain for a cyclohexane (B81311) ring, with bond angles of 120° instead of the ideal 109.5° for sp³ hybridized carbons. msu.edu

The breakthrough came when Hermann Sachse proposed that cyclohexane could exist in non-planar, puckered conformations—specifically the "chair" and "boat" forms—which are free of angle strain. slideshare.net This concept was later substantiated and became a cornerstone of stereochemistry. The understanding that cyclohexane and its derivatives exist predominantly in a stable, strain-free chair conformation revolutionized the interpretation of their reactivity and properties. msu.eduweebly.com Research on cyclohexanol derivatives has since evolved to leverage this conformational rigidity, allowing chemists to design molecules with precise three-dimensional structures for specific functions, from pharmaceuticals to polymers. libretexts.orgalkylamines.com

Role of Stereochemistry in the Functionality of Cyclohexane Compounds

Stereochemistry, the three-dimensional arrangement of atoms, is critical to the function of cyclohexane compounds. weebly.com The cyclohexane ring's most stable conformation is the chair form, which eliminates both angle strain and torsional strain by staggering all the bonds. weebly.comyoutube.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). msu.edu

Substituents in the axial position experience greater steric hindrance due to interactions with the other two axial atoms on the same side of the ring (diaxial strain). youtube.com Consequently, larger substituents preferentially occupy the more stable equatorial position. msu.edu

In This compound , the "trans" designation signifies that the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. youtube.com In the most stable chair conformation, this arrangement allows both the amino and hydroxyl substituents to reside in equatorial positions, minimizing steric strain. This well-defined and stable conformation is crucial as it dictates the molecule's shape and how it can interact with other reagents or biological targets, making it a reliable and predictable building block in synthesis.

Current State of Research and Emerging Areas for this compound

Current research continues to capitalize on the unique structural features of this compound. The compound is actively being investigated as a key intermediate for synthesizing complex molecules with potential biological activity. nordmann.globalguidechem.com

Emerging areas of investigation include:

Medicinal Chemistry: It is a component in the synthesis of novel kinase inhibitors and other targeted therapeutic agents. google.com For example, it has been used to create imidazotriazines and imidazopyrimidines that act as c-Met kinase inhibitors. google.com Research has also focused on designing ISRIB analogues that could modulate protein synthesis, with potential applications in neurodegenerative diseases. nottingham.ac.uk

Materials Science: Its application in creating monomers for specialized polymers and nanocomposites is an area of growing interest. sigmaaldrich.combiosynth.com The defined stereochemistry can impart specific properties to the resulting materials.

Biocatalysis: Stereoselective biocatalytic methods are being explored for the preparation of aminocyclohexanol isomers, including the trans form, offering more environmentally friendly synthetic routes.

Chemical Biology: The compound has been used to build molecular probes to study complex biological systems, such as the synthesis of probes to investigate the function and inhibition of Hsp90. nih.gov

Further research is also exploring its potential antimicrobial and antifungal properties, which could open new avenues for its application. guidechem.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is driven by its utility as a structurally defined and chemically versatile molecule. The primary objectives of this research are to leverage its bifunctional and stereochemically rigid nature to construct complex molecular architectures. This includes the efficient synthesis of novel compounds for pharmaceutical and materials science applications, the development of new synthetic methodologies, and the exploration of its potential biological activities. The compound serves as a model for understanding how stereochemistry influences chemical reactivity and molecular interactions.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 50910-54-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₃NO · HCl or C₆H₁₄ClNO | sigmaaldrich.com |

| Molecular Weight | 151.63 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 225-227 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.com |

| InChI Key | RKTQEVMZBCBOSB-KYOXOEKESA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 4 Aminocyclohexanol Hydrochloride

Chemo-Catalytic Synthesis Routes

Chemo-catalytic methods offer robust and scalable pathways for the synthesis of trans-4-Aminocyclohexanol (B47343) hydrochloride. These routes primarily involve the stereoselective hydrogenation of functionalized aromatic precursors, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.

The catalytic hydrogenation of substituted phenols and their derivatives is a direct and widely studied approach. The core challenge lies in controlling the diastereoselectivity of the reduction of the aromatic ring to yield the desired trans isomer over the thermodynamically less stable cis isomer.

Heterogeneous palladium catalysts have been identified as highly effective for the trans-selective hydrogenation of phenol (B47542) derivatives. nih.govacs.org Research has demonstrated that commercially available palladium on alumina (B75360) (Pd/Al2O3) can catalyze the hydrogenation of various phenol precursors with a notable preference for the trans product. nih.govresearchgate.net This method is significant because arene hydrogenation often preferentially yields the cis isomers. acs.org

For instance, the hydrogenation of Boc-protected p-aminophenol using a palladium catalyst results in the corresponding protected 4-aminocyclohexanol with a trans:cis diastereomeric ratio (d.r.) of 80:20. acs.org Further optimization by switching the solvent from n-heptane to isopropanol (B130326) and adding potassium carbonate (K2CO3) as a base allowed for the direct hydrogenation of unprotected p-aminophenol, increasing the trans-selectivity to an 88:12 ratio. acs.orgresearchgate.net The optimal conditions for achieving high trans-selectivity with p-cresol (B1678582) as a substrate were found to be 5 wt % Pd/Al2O3 in n-heptane under a hydrogen pressure of 5 bar at 80 °C. acs.org Palladium supported on CuO/CeO2 has also shown excellent activity for phenol hydrogenation under mild conditions (90 °C and 10 bar H2). nih.gov

Table 1: Palladium-Catalyzed Hydrogenation of Phenol Derivatives

| Precursor | Catalyst System | Solvent | Temp. (°C) | Pressure (bar) | trans:cis Ratio | Yield (%) | Reference |

| Boc-p-aminophenol | Pd/C | - | - | - | 80:20 | 84 | acs.org |

| p-Aminophenol | Pd/Al2O3, K2CO3 | Isopropanol | - | - | 88:12 | High | acs.orgresearchgate.net |

| p-Cresol | 5 wt% Pd/Al2O3 | n-Heptane | 80 | 5 | 80:20 | 90 | acs.org |

| Phenol | Pd-CuO/CeO2 | Water | 90 | 10 | - | >99 (conversion) | nih.gov |

In contrast to palladium, rhodium-based catalysts typically favor the formation of the cis-isomer during the hydrogenation of phenol derivatives. nih.gov This switch in diastereoselectivity provides a valuable synthetic alternative when the cis product is desired. For example, while palladium on alumina gives a high trans ratio for certain substrates, employing rhodium-based catalysts can invert the selectivity to favor the cis product. nih.govresearchgate.net

When p-acetamidophenol (paracetamol) is hydrogenated using a 5% rhodium on alumina (Rh/Al2O3) catalyst in ethanol (B145695) at room temperature under approximately 3.5 bar of hydrogen pressure, the resulting product mixture has a trans:cis ratio of about 1:1. google.comgoogle.com The use of cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes has also been reported for efficient and highly cis-selective hydrogenation of aromatic rings, preserving a variety of functional groups. Rhodium-catalyzed hydrogenation has become a powerful tool in the pharmaceutical industry for producing chiral drugs and their precursors. rsc.org

A prevalent industrial route to trans-4-Aminocyclohexanol involves the catalytic hydrogenation of p-acetamidophenol (paracetamol), followed by the hydrolysis of the resulting acetamido group. google.comgoogle.com This two-step process leverages a readily available starting material. The stereoselectivity of the initial hydrogenation step is highly dependent on the chosen catalyst.

Palladium Catalysts : Using a palladium on carbon (Pd/C) catalyst in an aqueous medium at 100°C and 4.5 bar hydrogen pressure, a trans:cis ratio of approximately 80:20 can be achieved for 4-acetamidocyclohexanol. google.com

Platinum Catalysts : Hydrogenation with a platinum oxide catalyst in an aqueous solution can yield a trans:cis ratio of about 4:1. google.com

Ruthenium Catalysts : Studies on carbon-supported Ruthenium-based bimetallic catalysts (Ru-M, where M = Co, Ni) have also been conducted to optimize the stereoselective hydrogenation of paracetamol to the trans isomer. researchgate.net

After hydrogenation and separation of the catalyst, the mixture of acetamido isomers undergoes saponification in an alkaline medium (e.g., using NaOH or KOH). google.comgoogle.com The free trans-4-Aminocyclohexanol is then selectively precipitated from the aqueous solution by cooling, often after adjusting the ionic strength to lower the freezing point. google.com

Table 2: Catalyst Performance in p-Acetamidophenol Hydrogenation

| Catalyst | Support | Solvent | Temperature | Pressure | trans:cis Ratio | Reference |

| Palladium | Carbon (10% Pd) | Water | 100-110 °C | 4.5 bar | ~80:20 | google.com |

| Rhodium | Alumina (5% Rh) | Ethanol | Room Temp. | 3.5 bar | ~1:1 | google.comgoogle.com |

| Platinum Oxide | None | Water | Room Temp. | ~3 bar | ~4:1 | google.com |

The stereochemical outcome of the hydrogenation of 4-substituted phenols is a result of the complex interplay between the catalyst, substrate, and reaction conditions. The generally accepted mechanism suggests that the substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen.

The trans-selectivity observed with palladium catalysts is often attributed to the hydrogenation mechanism and the relative stability of intermediates on the catalyst surface. nih.gov For phenols, the reaction can proceed through a cyclohexanone (B45756) intermediate. The stereochemistry is then set by the reduction of this ketone. nih.govresearchgate.net

Conversely, rhodium-based systems, particularly those with strongly σ-donating ligands like CAACs, are known to favor coordination to the aromatic ring in a way that leads to syn-addition of hydrogen, resulting in the cis-isomer. The ability to switch the diastereoselectivity from trans to cis simply by changing the metal from palladium to rhodium offers significant synthetic flexibility. nih.govresearchgate.net Bimetallic catalysts, such as Ru-Co or Ru-Ni on carbon, also influence the stereoselectivity, demonstrating that the addition of a second metal can modify the catalytic properties and favor the formation of the trans isomer compared to monometallic ruthenium catalysts. researchgate.net

An alternative strategy for obtaining pure trans-4-Aminocyclohexanol involves a chemical separation of the diastereomers produced during the hydrogenation of p-acetamidophenol. This can be achieved through an esterification and recrystallization process. google.com

In this method, the mixture of cis- and trans-4-acetamidocyclohexanol obtained from hydrogenation is first esterified, for example, using acetic anhydride. google.com This converts the hydroxyl group of both isomers into an acetate (B1210297) ester. The resulting trans-4-acetamido-cyclohexanol acetic ester has different physical properties, such as solubility, compared to its cis counterpart. By carefully selecting a solvent and employing recrystallization techniques, the less soluble trans ester can be selectively crystallized and isolated in high purity. google.com

Once the pure trans ester is separated, it undergoes hydrolysis to remove both the N-acetyl and O-acetyl groups, yielding the final trans-4-Aminocyclohexanol product. This pathway circumvents the need for highly stereoselective hydrogenation by introducing a purification step at the intermediate stage. google.com

Condensation and "One-Pot" Multi-Step Synthesis

"One-pot" syntheses and cascade reactions have gained prominence as they offer increased efficiency, reduced waste, and simplified purification processes.

The condensation reaction between o-Nitrobenzaldehyde and trans-4-Aminocyclohexanol is a plausible method for creating more complex molecules derived from the aminocyclohexanol scaffold. This reaction typically proceeds via the formation of a Schiff base (imine) through the nucleophilic attack of the primary amino group of trans-4-Aminocyclohexanol on the carbonyl carbon of o-Nitrobenzaldehyde.

The reaction is generally catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. The resulting N-(2-nitrobenzylidene)-4-hydroxycyclohexanamine contains both the cyclohexanol (B46403) moiety and the nitrophenyl group, which can be further functionalized. For example, the nitro group can be reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds. While direct literature on this specific condensation is sparse, the principles of Schiff base formation are well-established, and similar condensations involving o-Nitrobenzaldehyde and other primary amines are widely reported. orgsyn.orgmdpi.commdpi.com

Cascade reactions that combine multiple catalytic steps in a single pot are highly efficient for synthesizing trans-4-Aminocyclohexanol. A notable example is the synthesis starting from p-acetamidophenol. google.comgoogle.com This process involves the catalytic hydrogenation of the aromatic ring, followed by the hydrolysis of the amide group to yield the aminocyclohexanol.

The initial hydrogenation of p-acetamidophenol can be carried out using catalysts like Raney nickel or rhodium on alumina. google.comgoogle.com This step typically produces a mixture of cis and trans isomers of N-(4-hydroxycyclohexyl)acetamide. The subsequent hydrolysis of the acetamide (B32628) group, often carried out in an acidic or basic medium, yields a mixture of cis- and trans-4-Aminocyclohexanol. google.com The desired trans isomer can then be separated and purified, often through fractional crystallization. google.com For example, a process has been described where the hydrogenation of paracetamol over a Raney nickel catalyst at elevated temperature and pressure yields a trans/cis ratio of approximately 4:1. google.com

Biocatalytic and Enzymatic Synthesis Approaches

The use of enzymes in organic synthesis offers unparalleled stereoselectivity and mild reaction conditions, making it an attractive approach for the synthesis of chiral compounds like trans-4-Aminocyclohexanol.

Stereoselective Preparation from 1,4-Cyclohexanedione (B43130)

A highly efficient and stereoselective biocatalytic route to both cis- and trans-4-Aminocyclohexanol has been developed starting from the symmetrical and bio-based precursor, 1,4-Cyclohexanedione. d-nb.inforesearchgate.net This "one-pot" cascade synthesis utilizes a combination of a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net

The synthesis can proceed via two main pathways:

KRED-first cascade: 1,4-Cyclohexanedione is first selectively mono-reduced by a KRED to form 4-hydroxycyclohexanone (B83380). This intermediate is then subjected to stereoselective transamination by an ATA to yield the desired aminocyclohexanol isomer. d-nb.info

ATA-first cascade: Alternatively, a selective monoamination of 1,4-Cyclohexanedione by an ATA can produce 4-aminocyclohexanone, which is then reduced by a KRED to the final product. d-nb.info

The modularity of this system is a key advantage. By selecting stereocomplementary ATAs, it is possible to synthesize either the cis or the trans isomer with high diastereomeric excess. d-nb.info The choice of enzyme is crucial for both regioselectivity (to avoid the formation of diol and diamine byproducts) and stereoselectivity. d-nb.inforesearchgate.net

Below is a data table summarizing the results of the KRED-catalyzed reduction of 1,4-Cyclohexanedione to 4-hydroxycyclohexanone, a key step in the enzymatic cascade.

| Entry | KRED Enzyme | Enzyme Conc. (mg/mL) | Conversion (%) | Selectivity for 4-hydroxycyclohexanone (%) |

| 1 | LK-KRED | 0.2 | >99 | >99 |

| 2 | KRED-A | 0.5 | 95 | >99 |

| 3 | KRED-B | 0.5 | 88 | 98 |

| 4 | KRED-C | 1.0 | 75 | 95 |

| Data derived from studies on one-pot synthesis of 4-aminocyclohexanol isomers. d-nb.inforesearchgate.net |

Following the formation of 4-hydroxycyclohexanone, the selection of the ATA determines the final stereochemistry. For example, certain ATAs have been shown to predominantly produce the cis-aminocyclohexanol, while others can be engineered or selected to favor the trans isomer. d-nb.info This enzymatic cascade represents a significant advancement in the sustainable and selective synthesis of aminocyclohexanols.

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

Directed evolution and enzyme engineering are powerful tools for tailoring the properties of enzymes to meet the demands of specific synthetic applications. mpg.deresearchgate.net In the context of trans-4-aminocyclohexanol synthesis, these techniques are crucial for improving the activity and, most importantly, the stereoselectivity of amine transaminases. d-nb.info

The process of directed evolution mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection to identify enzyme variants with desired improvements. nih.govdtic.mil Methods such as error-prone PCR and DNA shuffling are used to create diverse mutant libraries. dtic.mil For enhancing the trans-selectivity of ATAs, the screening process would specifically look for variants that preferentially produce trans-4-aminocyclohexanol from 4-hydroxycyclohexanone.

Rational and semi-rational protein design, guided by the enzyme's crystal structure or homology models, can also be employed. mpg.de By identifying key amino acid residues in the active site that influence substrate binding and stereochemical control, targeted mutations can be introduced to reshape the binding pocket and favor the formation of the trans-isomer. d-nb.infompg.de This knowledge-driven approach can significantly reduce the size of the mutant library that needs to be screened. mpg.de

Microbial Biotransformation Studies

Microbial biotransformation utilizes whole microbial cells as biocatalysts, offering several advantages such as the presence of enzymes in their natural environment and the inherent machinery for cofactor regeneration. nih.govnih.gov The enzymatic cascades described for the synthesis of 4-aminocyclohexanol can be implemented within a microbial host, such as Escherichia coli. d-nb.infonih.gov

By engineering a microbial strain to co-express both a regioselective keto reductase and a trans-selective amine transaminase, it is possible to create a whole-cell biocatalyst for the direct conversion of 1,4-cyclohexanedione to trans-4-aminocyclohexanol. google.comnih.gov This approach simplifies the process by eliminating the need for enzyme purification. nih.gov Research in this area focuses on optimizing the expression levels of the enzymes, ensuring efficient substrate transport into the cell, and managing any potential toxicity of the substrate or product to the host organism. nih.gov Microbial transformation serves as an environmentally friendly method to produce valuable chemical compounds. nih.gov

Strategies for Isomer Separation and Purity Enhancement

The synthesis of 4-aminocyclohexanol, whether through chemical or enzymatic routes, often yields a mixture of cis and trans isomers. Therefore, effective strategies for isomer separation and purification are essential to obtain the desired trans-isomer in high purity.

Recent advancements include visible-light-mediated, diastereoselective epimerization methods. organic-chemistry.org These approaches utilize photoredox catalysis and a hydrogen atom transfer reagent to achieve a thermodynamically controlled isomer ratio under mild conditions. organic-chemistry.org Furthermore, dynamic isomerization processes can be coupled with enzymatic resolutions. For instance, a single transaminase that selectively deaminates the cis-isomer can be used. The reversible nature of the transamination reaction can lead to the isomerization of the cis-isomer to the trans-isomer via the ketone intermediate, ultimately resulting in a high yield of the pure trans-amine. researchgate.net

Another established method for separating the isomers is fractional crystallization. The trans-isomer of 4-aminocyclohexanol is typically less soluble than the cis-isomer in certain solvent systems, such as alkaline aqueous solutions. google.comgoogle.com By carefully controlling the concentration and temperature, the trans-isomer can be selectively precipitated from the solution. google.com For example, cooling an aqueous solution containing a mixture of the isomers to around -8°C can lead to the crystallization of trans-4-aminocyclohexanol. google.comgoogle.com

Fractional Crystallization Techniques for Isomeric Mixtures

Fractional crystallization is a well-established and economically viable method for separating chemical compounds based on differences in their solubility. For the separation of trans-4-Aminocyclohexanol from its cis isomer, this technique can be applied either to the final product or to a protected intermediate, such as N-acetylated derivatives.

A common synthetic route begins with the catalytic hydrogenation of paracetamol (p-acetamidophenol), which produces a mixture of cis- and trans-4-acetamidocyclohexanol. google.comgoogle.com These isomers can be separated by fractional crystallization from a solvent like acetone. The isolated trans-4-acetamidocyclohexanol is then hydrolyzed, typically under acidic or alkaline conditions, to yield the free trans-4-aminocyclohexanol. google.com

Alternatively, and more directly, a process has been developed for the selective crystallization of trans-4-aminocyclohexanol from an aqueous mixture of both cis and trans isomers. google.comnih.gov This method involves creating a strongly alkaline aqueous solution of the isomer mixture and then cooling it to induce the precipitation of the trans isomer, which is less soluble under these conditions. The process is particularly effective when specific parameters are controlled, as detailed in the patent literature. google.comgoogle.com Key conditions for this selective crystallization process are summarized in the table below.

| Parameter | Recommended Condition | Reference |

|---|---|---|

| Initial Isomer Ratio (trans:cis) | At least 1:1, preferably 4:1 or higher | google.com |

| Aminocyclohexanol Concentration | At least 0.5 mol/L | google.com |

| Hydroxide (B78521) Ion (OH⁻) Concentration | At least 2 mol/L | google.com |

| Crystallization Temperature | Cooling to approximately -8°C to -10°C | google.comgoogle.com |

This process allows for the direct isolation of the desired trans isomer from the reaction mixture after the hydrolysis of the acetylated intermediate, streamlining the purification steps. google.com The high alkalinity of the solution is a critical factor that modifies the solubility differential between the isomers, enabling an efficient separation. google.com

Chromatographic Resolution of Diastereomers

Chromatography offers a powerful and versatile alternative for the separation of stereoisomers, providing high-resolution purification. Both standard column chromatography and high-performance liquid chromatography (HPLC) are employed for the resolution of cis and trans isomers of 4-aminocyclohexanol and its derivatives.

Direct separation of cis- and trans-4-aminocyclohexanol derivatives has been achieved using silica (B1680970) gel column chromatography. In one reported synthesis, a diastereomeric mixture of aminocyclohexanol derivatives with an 89:11 cis:trans ratio was successfully separated by column chromatography to afford the individual isomers. nih.gov

For more challenging separations, advanced HPLC techniques are utilized. One common strategy involves the derivatization of the racemic or diastereomeric mixture to form new diastereomers that exhibit greater differences in their physical properties, facilitating separation. For instance, alcohols can be esterified with a chiral acid, or amines can be reacted to form diastereomeric salts or amides. nih.gov These newly formed diastereomers can often be separated on standard achiral stationary phases like silica gel. nih.gov While specific examples for trans-4-aminocyclohexanol hydrochloride are proprietary, the principle is widely applied. For example, diastereomeric salts of 3-aminocyclohexanol (B121133) have been successfully separated using (R)-mandelic acid as a resolving agent. novartis.com

Another advanced approach involves the use of chiral stationary phases (CSPs) in HPLC. These columns are designed to interact differently with each enantiomer or diastereomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.net The separation of 4-aminoflavane diastereomers, for example, was successfully achieved on a Chiralcel® OJ column under normal phase conditions, demonstrating the efficacy of this type of stationary phase for resolving cyclic amino compounds. researchgate.net The choice of mobile phase, particularly the nature and concentration of alcohol modifiers, significantly impacts the resolution. researchgate.net

The table below summarizes various chromatographic approaches applicable to the resolution of aminocyclohexanol isomers.

| Technique | Stationary Phase | Principle of Separation | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Direct separation based on polarity differences between cis/trans isomers. | nih.gov |

| HPLC (Diastereomer Derivatization) | Silica Gel (Achiral) | Separation of diastereomeric esters or salts formed by reacting the isomer mixture with a chiral resolving agent. | nih.govnovartis.com |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®) | Differential interaction of diastereomers with the chiral stationary phase. | researchgate.net |

Chemical Transformations and Derivatization Strategies

Amine Functional Group Reactivity

The primary amine group in trans-4-aminocyclohexanol (B47343) is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is central to the synthesis of numerous derivatives.

The amine functionality of trans-4-aminocyclohexanol hydrochloride can be readily acylated to form stable amide bonds. This transformation is fundamental in modifying the molecule's properties and for building larger structures. A notable example is its use in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol. sigmaaldrich.comsigmaaldrich.com This reaction typically involves treating the aminocyclohexanol with an appropriate acylating agent, such as an acid chloride or anhydride, under suitable basic conditions to neutralize the hydrochloride salt and scavenge the acid byproduct generated during the reaction. The formation of the methoxyoxalamido derivative highlights a specific acylation where the amine reacts with a derivative of oxalic acid, demonstrating the amine's capacity to form complex amide linkages.

The nucleophilic amine can undergo alkylation, although direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach involves intramolecular alkylation, such as the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes from this compound via a transannular nucleophilic displacement. sigmaaldrich.comsigmaaldrich.com

To achieve selectivity in syntheses involving multiple reaction steps, the amine group is often protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable under a variety of conditions but can be removed with acid. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, allowing for orthogonal protection strategies where one group can be removed without affecting the other. organic-chemistry.org The use of these protecting groups is exemplified in derivatives like Fmoc-trans-Ac6c(4-Boc-NH)-OH, which incorporates both protecting groups on a cyclohexyl scaffold, showcasing their utility in complex, multi-step syntheses. iris-biotech.de

Table 1: Common Protecting Groups for the Amine Functionality

| Protecting Group | Full Name | Reagent Example for Introduction | Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-chloride (Fmoc-Cl) | Basic (e.g., Piperidine) |

trans-4-Aminocyclohexanol reacts with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Generally, Schiff bases derived from aromatic aldehydes are more stable than those from aliphatic aldehydes due to conjugation. nih.gov The synthesis is often achieved by refluxing equimolar amounts of the amine and the aldehyde in a solvent like ethanol (B145695). nih.govnih.gov The formation of these C=N double bonds is a reversible process, which is a key step in reductive amination.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is considered a superior alternative to direct alkylation for producing substituted amines. masterorganicchemistry.com The process involves the initial formation of a Schiff base (imine) from the reaction of trans-4-aminocyclohexanol with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org This method avoids the issue of multiple alkylations that can plague direct alkylation with alkyl halides. masterorganicchemistry.com

Mild reducing agents are employed that selectively reduce the protonated iminium ion without acting on the initial carbonyl compound. masterorganicchemistry.com This allows the reaction to be performed in a single pot. This strategy is highly effective for conjugating the aminocyclohexanol moiety to complex molecular scaffolds, provided they contain a suitable carbonyl group.

Table 2: Common Reagents for Reductive Amination

| Reagent | Name | Selectivity |

| NaBH₃CN | Sodium Cyanoborohydride | Reduces imines/iminium ions in the presence of aldehydes/ketones. |

| NaBH(OAc)₃ | Sodium Triacetoxyborohydride | A common, less toxic alternative to NaBH₃CN for reducing imines. |

| H₂/Catalyst | Catalytic Hydrogenation | Can be used to reduce the C=N bond, often with catalysts like Pd/C or Raney Nickel. |

Hydroxyl Functional Group Reactivity

The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for derivatization, primarily through reactions typical of alcohols, such as esterification.

The hydroxyl group of trans-4-aminocyclohexanol can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides). For instance, it can react with butyric acid derivatives to form the corresponding butyrate (B1204436) ester. lookchem.com One specific documented reaction is the lipase-catalyzed synthesis of butyric acid 4-amino-cyclohexyl ester from trans-4-aminocyclohexanol and butyric acid-(2-chloro-ethyl ester). lookchem.com

A widely used laboratory method for esterification that is applicable in this context is the Steglich esterification. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid (like butyric acid) and an alcohol at room temperature. nih.gov This approach is valued for its mild conditions. Another relevant transformation is the formation of trans-4-acetamido-cyclohexanol acetic ester, where the hydroxyl group is esterified after the amine has been acylated, demonstrating sequential derivatization of the two functional groups. google.com

Etherification and Protecting Group Strategies (e.g., Tetrahydropyranyl Ether)

Protecting group chemistry is fundamental when working with bifunctional molecules like trans-4-aminocyclohexanol to achieve selective transformations. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols. The hydroxyl group of trans-4-aminocyclohexanol can be converted to a THP ether, masking its reactivity and allowing for selective chemistry to be performed on the amino group.

For instance, in the synthesis of probes for the heat shock protein 90 (Hsp90), direct coupling of trans-4-aminocyclohexanol proved difficult. nih.gov To overcome this, the hydroxyl group was first protected as a THP ether. The resulting compound, trans-4-aminocyclohexanol tetrahydropyranyl ether, exhibited improved solubility and could be successfully coupled with a pyrazole (B372694) nitrile core under Buchwald amination conditions using a Pd₂(dba)₃/DavePhos catalytic system. nih.govgoogle.com The THP group was later removed under acidic conditions to yield the final product. nih.gov

In more complex syntheses, orthogonal protecting groups can be employed to mask both the amine and hydroxyl functions, allowing for their selective deprotection and reaction. The synthesis of N-Fmoc-trans-4-aminocyclohexanol tetrahydropyranyl ether is an example where the amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the alcohol by an acid-labile THP group. google.com This strategy provides a route to sequentially functionalize each position with high selectivity.

Phosphitylation for Oligonucleotide Modification

A significant application of this compound is in the synthesis of non-nucleosidic phosphoramidites for the modification of synthetic oligonucleotides. bris.ac.ukresearchgate.net Its rigid cyclic structure is considered advantageous for creating more stable phosphoramidite (B1245037) reagents compared to those derived from flexible, non-branched amino alcohols. nih.gov

The synthesis of these modifiers is a two-step process that leverages the differential reactivity of the amino and hydroxyl groups.

Amine Derivatization: The process begins with the neutralization of the hydrochloride salt, typically with a base like triethylamine (B128534) (Et₃N). The free primary amine is then selectively reacted with an activated carboxyl group, such as in dimethyl oxalate (B1200264) or an activated ester of a fluorescent dye, to form a stable amide bond. bris.ac.uknih.gov

Hydroxyl Phosphitylation: The remaining hydroxyl group is then phosphitylated. This reaction converts the alcohol into a phosphoramidite moiety using a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite or N,N-diisopropylamino-2-cyanoethoxychlorophosphine. bris.ac.uknih.gov

The resulting molecule is a bifunctional reagent: the phosphoramidite end allows for its incorporation into a growing oligonucleotide chain during automated solid-phase synthesis, while the other end carries a specific functionality, such as a precursor group for further labeling or a fluorescent dye. bris.ac.uknih.gov For example, a methoxyoxalamido (MOX) phosphoramidite modifier has been synthesized from this compound, which can be introduced at the 5'-end of an oligonucleotide. nih.gov Post-synthesis, the MOX group can be derivatized with various primary amines to attach different labels. nih.gov

Table 1: Synthesis of a Phosphoramidite Modifier from this compound

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound, Dimethyl oxalate | Methanol, Et₃N | trans-4-methoxyoxalamido-1-cyclohexanol | 81% | nih.gov |

| 2 | trans-4-methoxyoxalamido-1-cyclohexanol | 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphoramidite | trans-4-methoxyoxalamidocyclohexyl-2-cyanoethyl-N,N-diisopropylphosphoramidite | 82% | nih.gov |

Dual Functionalization and Orthogonal Reactivity

The presence of two distinct functional groups allows for dual functionalization, where both the amine and the hydroxyl groups are modified to create poly-functionalized derivatives. The key to this approach is controlling the reactivity of each group, often through orthogonal strategies.

The ability to selectively modify either the amino or the hydroxyl group is crucial for the synthetic utility of trans-4-aminocyclohexanol. The outcome of a reaction is highly dependent on the chosen conditions and reagents.

Selective N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. This inherent reactivity difference can be exploited for selective N-acylation. An efficient and highly chemoselective N-chloroacetylation of trans-4-aminocyclohexanol has been achieved using chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.comresearchgate.net This metal-free, biocompatible method yields the N-acylated product exclusively, with no O-acylation observed. tandfonline.comresearchgate.net

Selective O-Acylation: While N-acylation is more common, selective O-acylation can be achieved using specific catalytic systems. A μ₄-oxo-tetranuclear zinc cluster has been shown to catalyze the O-acylation of amino alcohols with high selectivity. jst.go.jp When trans-4-aminocyclohexanol was reacted with a methyl ester in the presence of this catalyst, the O-acylated amino ester was formed exclusively. jst.go.jp The study suggested that the rigid trans-stereochemistry of the substrate prevents a subsequent intramolecular O→N acyl transfer reaction, thus preserving the O-acylated product. jst.go.jp

Table 2: Comparison of Selective Acylation Methods

| Selectivity | Reaction | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-acylation | N-chloroacetylation | Chloroacetyl chloride | Phosphate buffer | N-(4-hydroxycyclohexyl)-2-chloroacetamide | tandfonline.comresearchgate.net |

| O-acylation | Transesterification | Methyl ester, Zn₄(OCOCF₃)₆O cluster | Catalytic | 4-aminocyclohexyl ester | jst.go.jp |

Building upon selective derivatization, sequential synthesis allows for the stepwise construction of complex molecules. The synthesis of phosphoramidite modifiers discussed previously is a prime example of a sequential approach where the amine is first derivatized, followed by the phosphitylation of the alcohol. nih.gov

This step-by-step logic is also central to the "precursor strategy" for labeling oligonucleotides. nih.gov Here, a phosphoramidite of trans-4-aminocyclohexanol containing a precursor group (like MOX) is first synthesized sequentially. This modifier is then incorporated into an oligonucleotide. In a final, separate step, this precursor is transformed into the desired functional group by reacting it with an amine. This multi-stage process allows for the creation of a variety of differently labeled oligonucleotides from a single, common precursor. nih.gov

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving trans-4-aminocyclohexanol is essential for optimizing synthetic processes and controlling product outcomes, particularly stereochemistry. Mechanistic studies have often focused on its synthesis, where the control of the trans/cis isomer ratio is critical.

The synthesis of 4-aminocyclohexanol isomers can be achieved via enzymatic pathways starting from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net One route involves the initial reduction of the diketone to 4-hydroxycyclohexanone (B83380) by a ketoreductase (KRED), followed by amination using an amine transaminase (ATA). The stereoselectivity of the second step is highly dependent on the specific enzyme used. Molecular modeling studies have provided insight into the general preference for the formation of the cis-isomer by many transaminases. The model suggests that for the reaction to yield the trans-product, the 4-hydroxyl group of the intermediate must orient itself towards hydrophobic amino acid residues in the enzyme's active site. d-nb.info This orientation hinders solvation and is energetically less favorable, explaining the common cis-selectivity. d-nb.inforesearchgate.net Achieving trans-selectivity therefore requires enzymes that can better accommodate this orientation or operate via a different binding mode.

The catalytic hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) is a common industrial route to 4-aminocyclohexanol. google.comgoogle.com The mechanism of hydrogenation over metal catalysts (like ruthenium or rhodium) on a support is complex, but the formation of the trans isomer is often favored. The stereochemical outcome is influenced by factors such as the catalyst, solvent, temperature, and pressure. For example, a process for crystallizing trans-4-aminocyclohexanol from an aqueous solution specifies that the starting isomer mixture should have a trans:cis ratio of at least 1:1, and preferably 4:1 or higher, which is achieved during the initial hydrogenation step. google.com

Applications in Advanced Organic and Polymer Synthesis

Role as a Chiral Auxiliary and Building Block in Asymmetric Synthesis

The inherent chirality and bifunctional nature of trans-4-aminocyclohexanol (B47343) make it a valuable chiral building block in asymmetric synthesis. beilstein-journals.org Chiral auxiliaries are compounds used to convert a non-chiral starting material into a chiral product with a high degree of stereoselectivity. sigmaaldrich.com While direct use as a detachable chiral auxiliary is not its most prominent role, its rigid structure is fundamental to creating new chiral molecules.

1,3-amino alcohols, the class of compounds to which trans-4-aminocyclohexanol belongs, are recognized as useful chiral building blocks that can function as chiral ligands and auxiliaries in various synthetic transformations. beilstein-journals.org The defined trans stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for predictable control over the spatial arrangement of subsequent reactions, guiding the formation of specific stereoisomers. This makes it a foundational component for synthesizing more complex, enantiomerically enriched compounds, such as specialized amino acids or alkaloids. fishersci.camtu.edu

The concept of using such rigid scaffolds has been extended to catalytically formed chiral auxiliaries, where an auxiliary is generated in situ to control the stereochemistry of subsequent functionalizations, such as cyclopropanation and epoxidation. google.com The well-defined structure of trans-4-aminocyclohexanol aligns with the principles required for such stereocontrolled transformations.

Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes via Transannular Nucleophilic Displacement

A significant application of trans-4-aminocyclohexanol hydrochloride is its use as a key precursor in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. nih.govgoogle.com This transformation is achieved through a multi-step process that leverages the compound's structure to induce an intramolecular cyclization known as a transannular nucleophilic displacement.

The general synthetic route begins with the commercially available trans-4-aminocyclohexanol. The process involves a sequence of reactions designed to prepare the molecule for the key cyclization step. A typical reaction pathway is detailed below.

Table 1: General Synthetic Steps for N-Substituted 7-Azabicyclo[2.2.1]heptanes

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Amine Protection/Substitution | The primary amine is first protected or substituted, often with groups like benzyloxycarbonyl (ZCl) or by reacting it with various phosphorus chlorides. |

| 2 | Hydroxyl Group Activation | The hydroxyl group is converted into a good leaving group, commonly a toluenesulfonate (B8598656) (tosylate), to facilitate the subsequent nucleophilic attack. |

| 3 | Transannular Cyclization | Upon treatment with a base, the nitrogen atom acts as a nucleophile, displacing the tosylate group on the opposite side of the ring to form the characteristic bicyclic framework of the 7-azabicyclo[2.2.1]heptane system. |

| 4 | Deprotection/Further Functionalization | The protecting group on the nitrogen can be removed or the bicyclic core can be further functionalized to yield a variety of N-substituted derivatives. |

This strategy provides an efficient pathway to these bicyclic structures, which are valuable intermediates in medicinal chemistry and serve as substrates for further chemical and microbial transformations.

Precursor for Benzoxazine (B1645224) Monomers and Polybenzoxazine-Silica Hybrid Nanocomposites

This compound is also utilized as a precursor for the synthesis of benzoxazine monomers. nih.gov These monomers are key components in the production of polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption.

The synthesis of a benzoxazine monomer involves the reaction of a phenol (B47542), an amine, and formaldehyde. Trans-4-aminocyclohexanol serves as the amine component in this reaction. The resulting monomer contains the characteristic oxazine (B8389632) ring. Upon heating, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network.

Furthermore, this chemistry has been extended to create advanced composite materials. The benzoxazine derived from this amino alcohol is a necessary component for the preparation of polybenzoxazine-silica hybrid nanocomposites. nih.govgoogle.com These hybrids are typically synthesized through an in-situ sol-gel process, combining the benzoxazine monomer with a silica (B1680970) precursor like tetraethoxysilane (TEOS). The resulting nanocomposites exhibit enhanced properties, including higher thermal stability and low surface free energy, making them suitable for applications in advanced coatings and materials.

Table 2: Components for Polybenzoxazine-Silica Hybrid Nanocomposites

| Component Type | Example Compound | Role in Composite |

|---|---|---|

| Benzoxazine Monomer | Monomer derived from trans-4-aminocyclohexanol | Forms the polymer matrix after thermal curing. |

| Silica Precursor | Tetraethoxysilane (TEOS) | Forms the reinforcing silica (SiO₂) network via a sol-gel process. |

| Coupling Agent (Optional) | 3-(Isocyanatopropyl)triethoxysilane (ICPTS) | Enhances the covalent bonding and compatibility between the organic polymer and inorganic silica phases. |

Development of Complex Polycyclic and Spirocyclic Architectures

The rigid, stereodefined structure of trans-4-aminocyclohexanol makes it an excellent starting point for the synthesis of complex polycyclic and spirocyclic molecular architectures. The synthesis of the 7-azabicyclo[2.2.1]heptane system is a primary example of its use in constructing a polycyclic framework. This bicyclic structure is formed through an efficient intramolecular cyclization, demonstrating how the compound's inherent geometry directs the formation of intricate three-dimensional shapes.

Beyond bicyclic systems, the principles of using rigid chiral scaffolds are relevant to the creation of other complex structures. For instance, related strategies involving catalytically formed chiral auxiliaries have been used to produce enantioenriched spirocyclic compounds. google.com The bifunctional nature of trans-4-aminocyclohexanol, with reactive sites positioned at opposite ends of a constrained ring, provides the necessary handles for building bridged, fused, or spiro-fused ring systems, which are of significant interest in drug discovery and materials science.

Medicinal Chemistry and Bio Organic Research

Bio-Organic Research

The strategic design of small molecule probes is a cornerstone of medicinal chemistry, enabling the exploration of biological pathways and the validation of new therapeutic targets. The cyclohexane (B81311) scaffold, a common motif in medicinal chemistry, offers a versatile three-dimensional framework that can be functionalized to interact with specific biological targets. The trans-4-aminocyclohexanol (B47343) moiety, in particular, provides a rigid and stereochemically defined starting point for the synthesis of targeted inhibitors.

In a notable example of probe design, researchers have utilized a trans-1,4-cyclohexyl group as a bioisosteric replacement for a phenyl ring in the development of novel dual-action inhibitors. This work focused on creating small molecules that could simultaneously inhibit soluble epoxide hydrolase (sEH) and key angiogenesis-related kinases like C-RAF and vascular endothelial growth factor receptor-2 (VEGFR-2). The rationale was to combine the anti-inflammatory and other beneficial effects of sEH inhibition with the anti-angiogenic properties of kinase inhibition.

A series of urea-based compounds were synthesized, incorporating the trans-cyclohexyl moiety. The evaluation of these compounds provided valuable structure-activity relationship (SAR) data, demonstrating how modifications to the scaffold influence potency and selectivity against the different enzyme targets. For instance, the replacement of a phenyl ring with the trans-1,4-cyclohexyl group in a sorafenib-like scaffold led to the synthesis of both cis- and trans-isomers. Biological evaluation revealed that the trans-isomer, named t-CUPM, was significantly more potent in inhibiting the C-RAF kinase compared to its cis-counterpart, which prompted a focus on the trans-substituted series. nih.gov

Further modifications to these probes, such as altering the terminal substituent on the urea, allowed for a fine-tuning of their inhibitory profiles. This systematic approach led to the identification of compounds with varying degrees of selectivity. For example, compound t-CUCB was found to be a selective sEH inhibitor with the ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation, an indicator of anti-angiogenic potential, without showing cytotoxicity to liver cancer cells. nih.gov

These research findings underscore the utility of the trans-cyclohexane scaffold in the design of sophisticated small molecule probes. The data generated from these studies, particularly the inhibitory concentrations (IC₅₀), are crucial for understanding the SAR and for the further development of more potent and selective therapeutic agents.

Detailed Research Findings:

A study focused on the design of dual inhibitors of soluble epoxide hydrolase (sEH) and pro-angiogenic kinases provides a clear example of the use of a trans-cyclohexane scaffold. The researchers synthesized a series of compounds and evaluated their inhibitory activity against human sEH, C-RAF, and VEGFR-2. The key findings from this study are summarized in the data tables below.

The compound t-CUPM, which incorporates a trans-1,4-cyclohexyl group, demonstrated potent inhibition of sEH with an IC₅₀ value significantly lower than that of the established multi-kinase inhibitor sorafenib. Importantly, t-CUPM retained comparable inhibitory activity against C-RAF and VEGFR-2 to that of sorafenib. nih.gov Another analog, t-CUCB, showed high selectivity for sEH inhibition. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomeric Content Assessment

Chromatography is a cornerstone for separating trans-4-Aminocyclohexanol (B47343) hydrochloride from impurities, including its cis-isomer and residual reactants.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of trans-4-Aminocyclohexanol hydrochloride. Due to the compound's lack of a significant chromophore, UV detection can be challenging but is nonetheless applied. Methods often employ reverse-phase columns where the separation is based on the compound's polarity. sielc.com For enhanced sensitivity and specificity, especially when dealing with non-UV active impurities, HPLC may be coupled with a mass spectrometer (LC-MS).

LC-MS is a powerful tool for impurity profiling. It provides not only retention time data but also mass-to-charge ratio information, which is crucial for the definitive identification of known and unknown impurities without the need for reference standards. nih.gov For instance, in the analysis of related pharmaceutical compounds, LC-MS/MS is used for the sensitive quantification of analytes in complex matrices. nih.gov The mobile phase for analyzing aminocyclohexanols typically consists of an aqueous component with an acid modifier (like phosphoric or formic acid) and an organic solvent such as acetonitrile. sielc.com Formic acid is preferred for MS-compatible methods. sielc.com

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1, Phenomenex Luna C18) sielc.comnih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with acid (e.g., Phosphoric Acid or Formic Acid) sielc.com | Elutes the analyte and impurities from the column. Formic acid is used for MS compatibility. |

| Detection | UV (e.g., ~200 nm), Mass Spectrometry (MS) sielc.comnih.gov | Quantifies and identifies the analyte and any impurities. MS provides structural information. |

| Application | Purity assessment, impurity identification, separation of cis/trans isomers. sielc.comnih.gov | Ensures the quality and isomeric purity of the compound. |

Gas Chromatography (GC) is a highly effective technique for monitoring the progress of chemical reactions that produce or consume trans-4-Aminocyclohexanol. google.comgoogle.com For example, in the synthesis of Ambroxol (B1667023), where trans-4-Aminocyclohexanol is a key starting material, GC can be used to track its consumption and the formation of the product. patsnap.com It is also instrumental in quality control for detecting residual trans-4-Aminocyclohexanol in the final drug substance. patsnap.com

A key application is monitoring the catalytic hydrogenation of p-acetamidophenol (paracetamol) to produce a mixture of cis- and trans-aminocyclohexanol isomers. google.com Analysts use GC to determine when the starting material has been fully consumed. google.comgoogle.com Specific GC methods have been developed to quantify trace amounts of trans-4-Aminocyclohexanol in pharmaceutical formulations, demonstrating excellent sensitivity with a limit of detection (LOD) of 0.1331 µg/mL and a limit of quantification (LOQ) of 0.4436 µg/mL reported in one study. patsnap.com

| Parameter | Reported Conditions/Application | Purpose |

|---|---|---|

| Technique | Gas Chromatography (GC) with programmed heating. patsnap.com | Achieves effective separation and detection. |

| Application | Monitoring hydrogenation of paracetamol. google.comgoogle.com | Confirms reaction completion. |

| Application | Quantification of residual trans-4-aminocyclohexanol in Ambroxol hydrochloride injections. patsnap.com | Ensures final product quality and safety. |

| Sensitivity | LOD: 0.1331 µg/mL; LOQ: 0.4436 µg/mL. patsnap.com | Allows for precise measurement of trace impurities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework, stereochemistry, and conformation in solution.

¹H NMR spectroscopy provides definitive confirmation of the hydrogen environment in the trans-4-Aminocyclohexanol molecule. chemicalbook.com The spectrum shows characteristic signals for the protons on the cyclohexane (B81311) ring. The chemical shifts and, more importantly, the coupling constants (J-values) of the methine protons (H-1 and H-4, attached to the -OH and -NH₂ groups, respectively) are critical for confirming the trans configuration. In the chair conformation, these protons are typically axial, leading to large axial-axial coupling constants with adjacent protons.

NMR is also a primary tool for determining the diastereomeric ratio (trans:cis). nih.gov The signals for the H-1 and H-4 protons of the cis and trans isomers appear at different chemical shifts, allowing for their distinct integration. mdpi.comresearchgate.net This quantitative analysis is crucial in synthetic processes where mixtures of isomers are often produced. d-nb.info For example, in studies of related aminocyclohexanol derivatives, the trans isomer displays a triplet of triplets for the H-1 proton with coupling constants indicative of its axial position. mdpi.comresearchgate.net

The ¹³C NMR spectrum confirms the carbon framework of the molecule. chemicalbook.com For the symmetric trans-4-Aminocyclohexanol, the spectrum is expected to show four distinct signals: one for the carbon bearing the hydroxyl group (C-1), one for the carbon bearing the amino group (C-4), and two for the remaining methylene (B1212753) carbons of the ring (C-2/C-6 and C-3/C-5), reflecting the molecule's symmetry. The chemical shifts are indicative of the electronic environment of each carbon. Research comparing the ¹³C NMR data of cis and trans isomers of a substituted 4-aminocyclohexanol derivative revealed that the C-4 carbon is shifted downfield by approximately 2.0 ppm in the trans isomer, a difference attributed to variations in ring strain. mdpi.comresearchgate.net

| Nucleus | Observed Chemical Shift Data (Substituted Analogues) mdpi.comresearchgate.net | Interpretation |

|---|---|---|

| C1 (CH-OH) | ~67.1 ppm | Confirms the carbon attached to the electronegative oxygen atom. |

| C4 (CH-NHR) | ~48.1 ppm (trans) vs. ~46.1 ppm (cis) | Confirms the carbon attached to the nitrogen. The downfield shift in the trans isomer suggests a different electronic environment/strain. |

| Ring CH₂ | ~30-44 ppm | Represents the methylene carbons of the cyclohexane ring. |

While ¹H and ¹³C NMR confirm the constitution and configuration, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate the molecule's preferred conformation in solution. A NOESY experiment detects spatial proximities between protons, regardless of whether they are connected through bonds.

In a detailed study on a closely related N-substituted trans-aminocyclohexanol, a NOESY experiment was crucial for establishing its conformation. mdpi.comresearchgate.net The key finding was the absence of a spatial interaction (NOE cross-peak) between the methine protons H-1 and H-3 (equivalent to H-1 and H-4 in the parent compound), which strongly suggests an anti-arrangement of the hydroxyl and amino groups. mdpi.comresearchgate.net If the molecule existed in a simple chair conformation with both substituents in equatorial positions (the expected lowest energy state), these protons would be close enough to produce an NOE signal. The absence of this signal, combined with an analysis of coupling constants, led researchers to conclude that the trans isomer does not adopt a simple chair conformation but likely a boat or twisted-boat conformation to accommodate the stereoelectronic demands of the substituents. mdpi.com

| Interacting Protons (in substituted analogue) | NOESY Result | Conformational Interpretation |

|---|---|---|

| H-1 and H-3 | No spatial interaction observed mdpi.comresearchgate.net | Suggests an anti-arrangement of the hydroxyl and amino groups, arguing against a simple chair conformation. |

| H-3 and H-4b | Spatial interaction observed mdpi.com | Suggests proximity that supports a boat conformation. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.

For this compound, the analysis typically involves examining the free base, trans-4-aminocyclohexanol, which is formed upon volatilization and ionization. The molecular weight of the free base is 115.17 g/mol , while the hydrochloride salt is 151.63 g/mol . google.comsigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the spectrum of trans-4-aminocyclohexanol shows a distinct molecular ion peak [M]+ at an m/z of 115, confirming the molecular weight of the free base. researchgate.net

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways include the loss of water (H₂O) and ammonia (B1221849) (NH₃), which are characteristic of alcohols and amines, respectively. The resulting fragment ions help to confirm the presence and relationship of the hydroxyl and amino functional groups on the cyclohexyl ring.

Table 1: Key Mass Spectrometry Data for trans-4-Aminocyclohexanol

| Parameter | Value |

| Molecular Formula (Free Base) | C₆H₁₃NO |

| Molecular Weight (Free Base) | 115.17 g/mol sigmaaldrich.com |

| Molecular Weight (HCl Salt) | 151.63 g/mol google.com |

| Major Ionization Technique | Electron Ionization (EI) |

| Molecular Ion Peak [M]⁺ (Free Base) | m/z 115 researchgate.net |

This table summarizes the fundamental mass spectrometry characteristics used to identify and confirm the structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound provides clear evidence for its key structural features. chemicalbook.com

The spectrum is characterized by a very broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H (hydroxyl) stretching vibration, broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear in the same region, often as sharper peaks. In the hydrochloride salt, the amino group is protonated (NH₃⁺), leading to strong, broad absorptions for N-H⁺ stretching, which can overlap with the O-H band.

The aliphatic C-H stretching vibrations of the cyclohexane ring are observed as strong peaks in the 2950-2850 cm⁻¹ region. Furthermore, the spectrum shows characteristic bending vibrations for the N-H group around 1600 cm⁻¹ and C-O stretching vibrations typically in the 1260-1050 cm⁻¹ range. thermofisher.com

Table 2: Characteristic IR Absorption Bands for trans-4-Aminocyclohexanol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (Broad) | O-H Stretch | Alcohol |

| 3400 - 3250 | N-H Stretch | Primary Amine |

| 2950 - 2850 | C-H Stretch | Alkane (Cyclohexane) |

| ~1600 | N-H Bend | Primary Amine |

| 1260 - 1050 | C-O Stretch | Secondary Alcohol |

This interactive table outlines the principal infrared absorption frequencies and their corresponding functional groups, confirming the chemical structure of trans-4-Aminocyclohexanol.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Despite the utility of this technique, a search of publicly available resources and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been reported as of late 2025. While crystallographic data is a powerful tool for resolving stereochemical details, its availability is dependent on the successful growth of a single crystal of suitable quality for diffraction experiments and subsequent publication of the findings. nih.gov Therefore, detailed experimental data on its solid-state structure from this method is not currently available in the public domain.

Stereochemical Control and Configurational Investigations

Importance of the trans-Configuration for Specific Applications

The trans-configuration of 4-aminocyclohexanol is of paramount importance, primarily serving as a crucial structural motif in the synthesis of pharmaceuticals and advanced materials. Its specific stereochemistry is often a prerequisite for achieving the desired biological activity or material properties in the final product.

One of the most significant applications of trans-4-aminocyclohexanol (B47343) is as a key intermediate in the production of Ambroxol (B1667023) hydrochloride. innospk.comchemicalbook.comgoogle.com Ambroxol is a widely used mucolytic agent for treating respiratory conditions, and its synthesis relies on the specific trans arrangement of the functional groups on the cyclohexyl ring. innospk.comgoogle.com The trans isomer is also utilized in the synthesis of other pharmacologically relevant molecules, including N-substituted 7-azabicyclo[2.2.1]heptanes, which are valuable substrates for microbial oxidation studies. chemicalbook.comsigmaaldrich.com

Beyond pharmaceuticals, trans-4-aminocyclohexanol hydrochloride is a monomer used to create functional polymers and advanced materials. biosynth.com For instance, it is a reactant in the synthesis of benzoxazine (B1645224) monomers, which are then polymerized to form polybenzoxazine-silica hybrid nanocomposites with enhanced thermal and mechanical properties. sigmaaldrich.com The compound has also been investigated for its potential anticancer activity, with studies showing it can inhibit the growth of murine leukemia cells. biosynth.com The defined stereochemistry is essential for these applications, ensuring the correct three-dimensional structure required for polymerization or biological interaction. biosynth.com

Methods for Achieving High Diastereoselectivity in Synthesis

Achieving a high yield of the desired trans-isomer over the cis-isomer is a central challenge in the synthesis of 4-aminocyclohexanol. Several methods have been developed to control the diastereoselectivity of the reaction, primarily involving catalytic hydrogenation and enzymatic processes.

Catalytic Hydrogenation: A common industrial route starts with the catalytic hydrogenation of paracetamol (p-acetamidophenol). google.comgoogle.com The choice of catalyst, solvent, and reaction conditions significantly influences the resulting trans:cis ratio.

Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) catalysts are often employed.

Hydrogenation using a 5% Rhodium on Al₂O₃ catalyst in ethanol (B145695) at room temperature can result in a trans:cis ratio of approximately 1:1. google.comgoogle.com

In contrast, conducting the hydrogenation in an aqueous solution at higher temperatures (98-110°C) can significantly favor the trans product, achieving a ratio of about 80:20. google.comgoogle.com

Using a 50% Pd/C catalyst in water at 80–100°C has been reported to yield a trans/cis ratio of 3:1 to 4:1, as the aqueous media favors the trans configuration.

Enzymatic Synthesis: Biocatalytic methods offer an alternative route with often excellent stereoselectivity. One-pot enzymatic cascade reactions have been successfully applied to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. d-nb.info This approach typically involves a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net The process starts from 1,4-cyclohexanedione (B43130), which is first selectively reduced to 4-hydroxycyclohexanone (B83380) by a KRED. d-nb.inforesearchgate.net Subsequently, a stereocomplementary ATA is used for the amination step. d-nb.info While many ATAs show a preference for producing the cis-isomer, specific enzymes like ATA-113, ATA-234, and ATA-415 have been identified to exhibit trans-selectivity, yielding cis:trans ratios of up to 3:7. d-nb.info

Crystallization-Induced Separation: Following hydrogenation and hydrolysis of the acetamide (B32628) group, the trans-isomer can be selectively isolated from the isomeric mixture. The trans-isomer has lower solubility compared to the cis-isomer in certain solvent systems. By creating an alkaline aqueous solution and cooling it to approximately -8°C, the trans-4-aminocyclohexanol preferentially crystallizes, allowing for its separation in high purity. google.com Adjusting the hydroxide (B78521) ion concentration can lower the freezing point of the solution, facilitating more efficient crystallization. google.com

| Method | Starting Material | Key Reagents/Catalysts | Typical trans:cis Ratio | Reference |

|---|---|---|---|---|